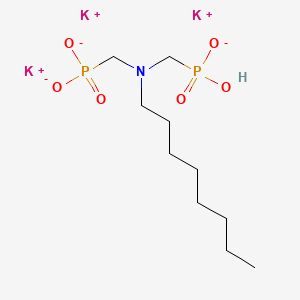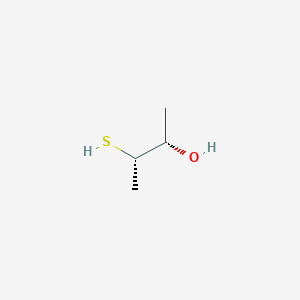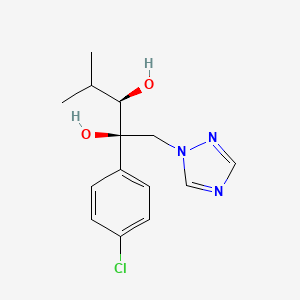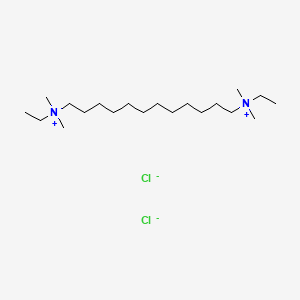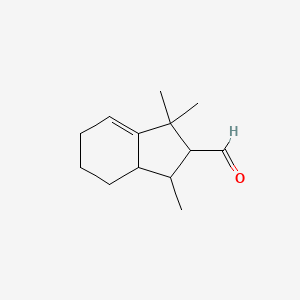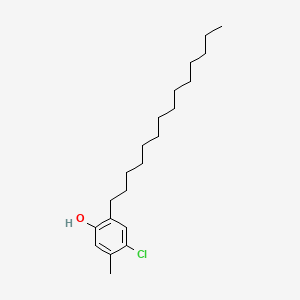
4-Chloro-6-tetradecyl-m-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-tetradecyl-m-cresol is an organic compound with the chemical formula C21H35ClO. It is a chlorinated phenol derivative, known for its antimicrobial properties. This compound is used in various applications, including as a preservative and disinfectant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-tetradecyl-m-cresol typically involves the chlorination of 6-tetradecyl-m-cresol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite. The reaction conditions include maintaining a controlled temperature and pH to ensure selective chlorination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. The raw materials are mixed in reactors, and the reaction is monitored to achieve the desired yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-tetradecyl-m-cresol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
4-Chloro-6-tetradecyl-m-cresol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to microbial inhibition and as a preservative in biological samples.
Medicine: Investigated for its potential use in antimicrobial formulations and as a disinfectant in medical settings.
Industry: Utilized in the formulation of disinfectants, preservatives, and antiseptics.
Mechanism of Action
The antimicrobial action of 4-Chloro-6-tetradecyl-m-cresol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. This mechanism is effective against a wide range of bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant properties and used in similar applications.
Chloroxylenol: Another chlorinated phenol with broad-spectrum antimicrobial activity.
Uniqueness
4-Chloro-6-tetradecyl-m-cresol is unique due to its long alkyl chain, which enhances its lipophilicity and membrane-disrupting capabilities. This structural feature makes it more effective in certain applications compared to its shorter-chain analogs.
Properties
CAS No. |
31522-07-3 |
|---|---|
Molecular Formula |
C21H35ClO |
Molecular Weight |
339.0 g/mol |
IUPAC Name |
4-chloro-5-methyl-2-tetradecylphenol |
InChI |
InChI=1S/C21H35ClO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-17-20(22)18(2)16-21(19)23/h16-17,23H,3-15H2,1-2H3 |
InChI Key |
CUNQNPBLNXQQNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=C(C=C(C(=C1)Cl)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



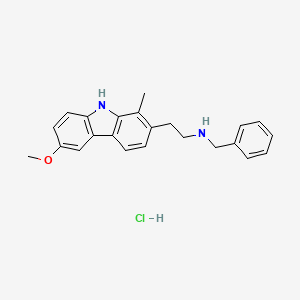

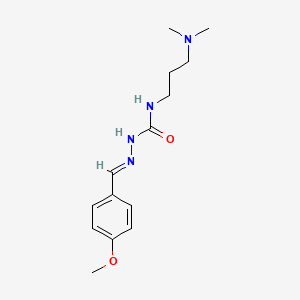
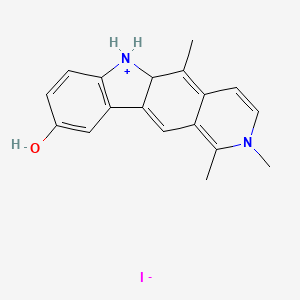
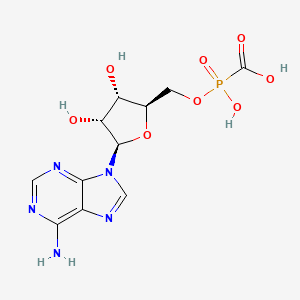
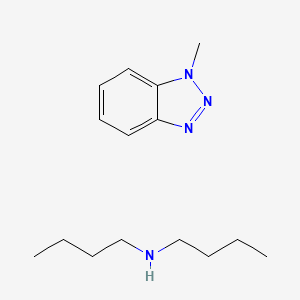
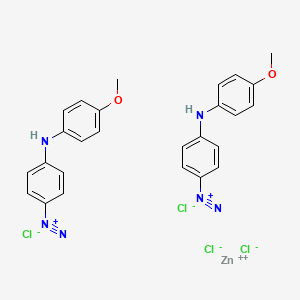
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
